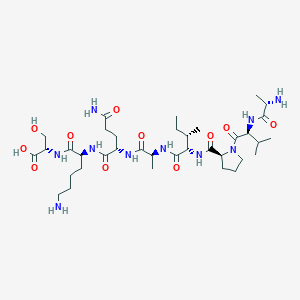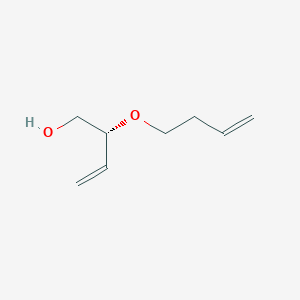
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is an organic compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a methoxyethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopent-4-ene-1,3-dione with chlorinating agents and methoxyethylidene precursors. One common method involves the use of thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 5 positions of the cyclopentene ring. The methoxyethylidene group can be introduced through a subsequent reaction with methoxyethylidene chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle chlorinating agents and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines and thiols under mild conditions.
Reduction Reactions: The compound can undergo reductive dechlorination in the presence of reducing agents like chromium(II) chloride (CrCl2).
Oxidation Reactions: Oxidation of the methoxyethylidene group can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Diethylamine, morpholine, N-methylpiperazine, piperidine, allylamine.
Reducing Agents: Chromium(II) chloride (CrCl2).
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed
Substitution Products: Derivatives with substituted nucleophiles at the 4 and 5 positions.
Reduction Products: Compounds with reduced chlorine content and saturated cyclopentene ring.
Oxidation Products: Carboxylic acids or aldehydes derived from the methoxyethylidene group.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antifungal activities.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione involves its interaction with biological targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The presence of chlorine atoms and the methoxyethylidene group enhances its binding affinity and specificity towards certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione .
- 2,2,4,5-Tetrachlorocyclopent-4-ene-1,3-dione .
- 2,2,4-Trichlorocyclopent-4-ene-1,3-dione .
Uniqueness
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of the methoxyethylidene group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
189821-34-9 |
|---|---|
Molekularformel |
C8H6Cl2O3 |
Molekulargewicht |
221.03 g/mol |
IUPAC-Name |
4,5-dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O3/c1-3(13-2)4-7(11)5(9)6(10)8(4)12/h1-2H3 |
InChI-Schlüssel |
BMTWSKNIQWJHKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(=O)C(=C(C1=O)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
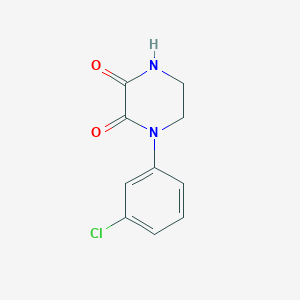
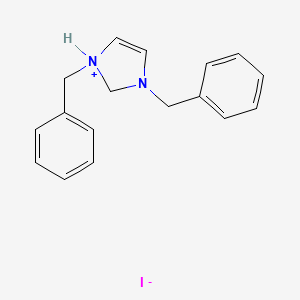
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
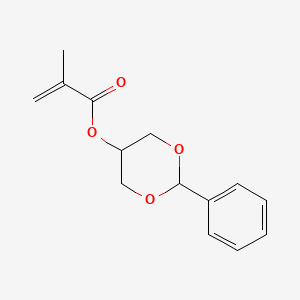
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
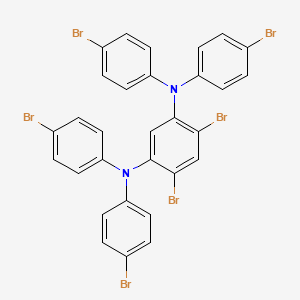
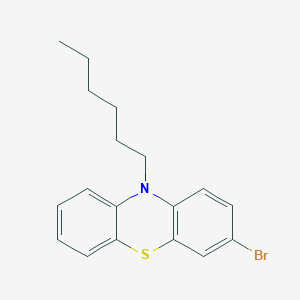
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
